c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride
Overview
Description
C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride typically involves the following steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: : Reduction reactions can be used to convert the compound into its amine form.
Substitution: : Substitution reactions can occur at the imidazole ring, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties.
Scientific Research Applications
C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may have potential as a biological probe or in the study of biological systems.
Medicine: : It could be explored for its therapeutic potential in various medical applications.
Industry: : The compound may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride: can be compared with other similar compounds, such as:
1-Methyl-1H-imidazole-2-carboxaldehyde
m-Tolylamine
Imidazole derivatives
These compounds share structural similarities but may differ in their functional groups and properties, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-(3-methylphenyl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-4-3-5-10(8-9)11(13)12-14-6-7-15(12)2;;/h3-8,11H,13H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOOGJRARMPPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=NC=CN2C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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